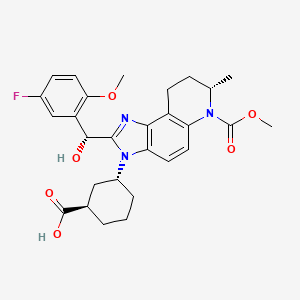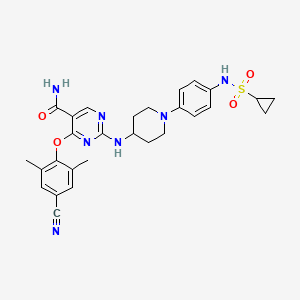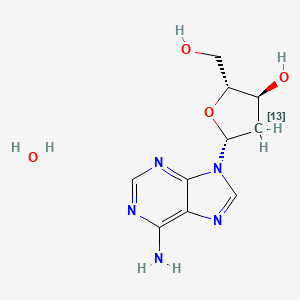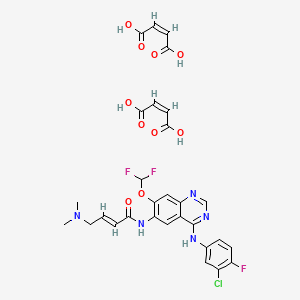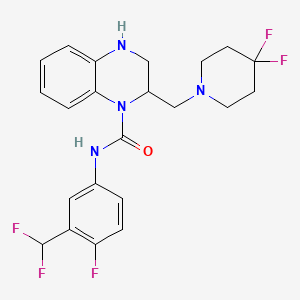
Hbv-IN-35
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbv-IN-35 is a compound known for its inhibitory effects on the hepatitis B virus (HBV). It is a small molecule with the chemical formula C22H23F5N4O and a molecular weight of 454.44 g/mol . This compound has garnered attention due to its potential therapeutic applications in treating HBV infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-35 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Core Structure:
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the compound’s biological activity. This may involve reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and advanced purification methods ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Hbv-IN-35 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Hbv-IN-35 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluorinated molecules.
Biology: this compound is employed in research on viral inhibition and the development of antiviral therapies.
Medicine: The compound is investigated for its potential use in treating HBV infections, with studies focusing on its efficacy and safety.
Industry: this compound is used in the development of diagnostic tools and assays for detecting HBV.
作用机制
The mechanism of action of Hbv-IN-35 involves its interaction with specific molecular targets within the HBV replication cycle. The compound inhibits the activity of the HBV polymerase enzyme, which is essential for viral DNA replication . By binding to the active site of the enzyme, this compound prevents the synthesis of new viral DNA, thereby reducing the viral load in infected cells.
相似化合物的比较
Hbv-IN-35 is compared with other similar compounds based on its unique properties and efficacy:
Tenofovir: Another antiviral agent that targets HBV, tenofovir has a distinct mode of action and pharmacokinetic profile.
Lamivudine: This compound also inhibits HBV replication but is known for its lower barrier to resistance compared to this compound.
The uniqueness of this compound lies in its specific interaction with the HBV polymerase enzyme and its potential for higher efficacy and lower resistance development compared to other antiviral agents.
属性
分子式 |
C22H23F5N4O |
|---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
N-[3-(difluoromethyl)-4-fluorophenyl]-2-[(4,4-difluoropiperidin-1-yl)methyl]-3,4-dihydro-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C22H23F5N4O/c23-17-6-5-14(11-16(17)20(24)25)29-21(32)31-15(12-28-18-3-1-2-4-19(18)31)13-30-9-7-22(26,27)8-10-30/h1-6,11,15,20,28H,7-10,12-13H2,(H,29,32) |
InChI 键 |
DHRAGVKNFJQQDJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(F)F)CC2CNC3=CC=CC=C3N2C(=O)NC4=CC(=C(C=C4)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)

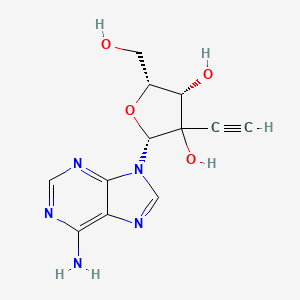
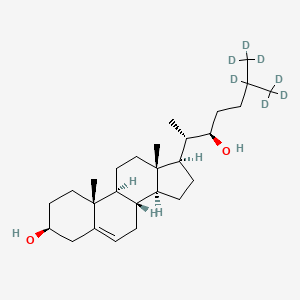

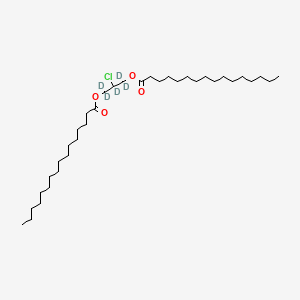
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
